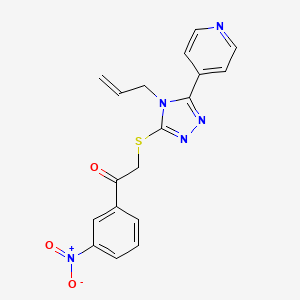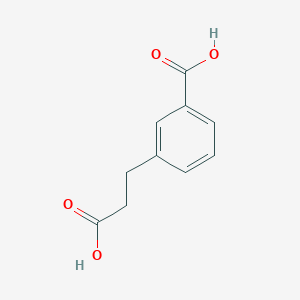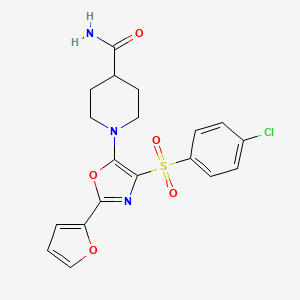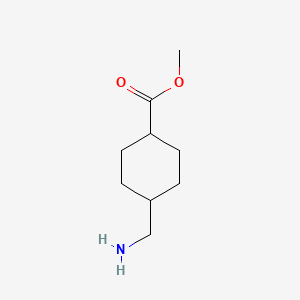
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” has been confirmed by 1H-NMR Spectrum . This technique allows scientists to determine the structure of a molecule by observing the magnetic properties of certain atomic nuclei.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Studies in medicinal chemistry have explored derivatives of 4-aminomethylcyclohexanecarboxylic acid, focusing on antiplasmin drugs. For instance, Isoda and Yamaguchi (1980) synthesized and analyzed various isomers of 4-aminomethyl-1, 2-cyclohexanedicarboxylic acid and 4-aminomethyl-2-carboxymethylcyclohexanecarboxylic acid, determining their configurations and preferred conformations. They found that certain isomers demonstrated potent antiplasmin activity, contributing to the development of antifibrinolytic agents (Isoda & Yamaguchi, 1980).
Synthesis and Chemical Characterization
G. Ishmuratov et al. (2012) developed a modified synthesis method for a biologically active derivative of methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate. This synthesis involved sequential 1,4-conjugate addition and ozonolysis-reduction, illustrating advanced methods in organic synthesis and chemical characterization of cyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).
Molecular Conformation Studies
Molecular conformation studies, such as those conducted by Yanaka et al. (1981), have examined the structures of 4-aminomethyl-1-cyclohexanecarboxylic acids. Utilizing NMR and molecular orbital methods, these studies provide insights into the zwitterionic forms and preferred conformations of these compounds in aqueous solutions, contributing to a better understanding of their chemical properties and potential interactions (Yanaka et al., 1981).
Enantioselective Synthesis
The enantioselective synthesis of related compounds has been a focus of research, exemplified by the work of C. Campbell et al. (2009), who described the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This synthesis involved key steps like iodolactamization, showcasing the complexity and precision required in producing specific enantiomers for potential therapeutic uses (Campbell et al., 2009).
Antiradical and Antimicrobial Properties
Investigations into the antiradical and antimicrobial properties of sulfonamide-derived esters of cyclohexanecarboxylic acid, like those conducted by Danish et al. (2019), demonstrate the potential biomedical applications of these compounds. Their research included DFT studies, enzyme inhibition evaluations, and antibacterial assessments, contributing to the understanding of these compounds' biological activities (Danish et al., 2019).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate" . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
As for future directions, “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is currently used for R&D purposes . Its future applications will likely depend on the results of ongoing and future research studies. It’s important to note that it is not intended for medicinal, household or other uses .
Propiedades
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methylbut-2-enamide](/img/structure/B2911887.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2911888.png)
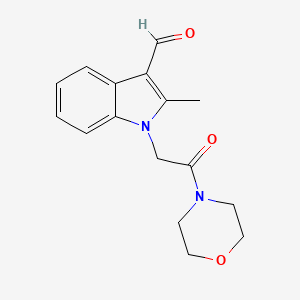

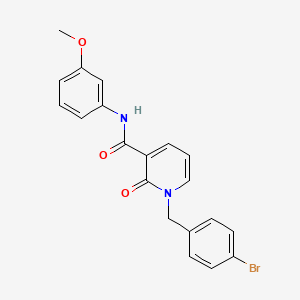
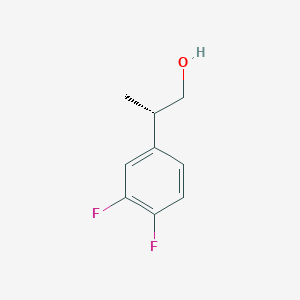
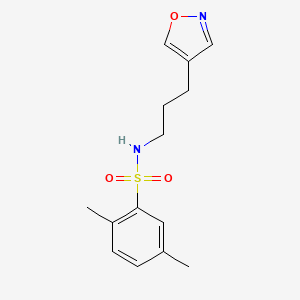
![1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane](/img/structure/B2911901.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide](/img/structure/B2911902.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2911903.png)
![N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2911905.png)
